GGPPS Selectivity Over FPPS
TH-Z145 demonstrates potent inhibition of GGPPS (IC50 = 210 nM) while exhibiting negligible activity against FPPS (IC50 >30 µM), representing a selectivity ratio of >143-fold . In contrast, the widely used clinical bisphosphonate zoledronic acid displays the opposite selectivity profile: it is a potent FPPS inhibitor (IC50 = 20 nM) with extremely weak GGPPS inhibition (IC50 = 97–100 µM) . Nitrogen-containing bisphosphonates as a class are ineffective against GGPPS, as demonstrated in a systematic evaluation of 23 bisphosphonates where none of the FPPS-inhibiting nitrogen-containing compounds showed meaningful GGPPS inhibition [1].
| Evidence Dimension | GGPPS vs FPPS selectivity |
|---|---|
| Target Compound Data | TH-Z145: GGPPS IC50 = 210 nM; FPPS IC50 >30 µM; selectivity ratio >143× |
| Comparator Or Baseline | Zoledronic acid: FPPS IC50 = 20 nM; GGPPS IC50 = 97–100 µM; selectivity ratio ~0.0002× (FPPS-selective) |
| Quantified Difference | TH-Z145 provides >143-fold preference for GGPPS over FPPS; zoledronic acid shows ~5,000-fold preference for FPPS over GGPPS |
| Conditions | Human recombinant GGPPS and FPPS enzyme inhibition assays |
Why This Matters
TH-Z145 is the appropriate selection for experiments requiring specific blockade of protein geranylgeranylation without confounding FPPS-mediated effects on farnesylation.
- [1] Szabo CM, Matsumura Y, Fukura S, et al. Inhibition of geranylgeranyl diphosphate synthase by bisphosphonates and diphosphates: a potential route to new bone antiresorption and antiparasitic agents. Journal of Medicinal Chemistry. 2002;45(11):2185-2196. View Source
